1-Iodo-3-methoxypropane
Overview
Description
1-Iodo-3-methoxypropane is an organic compound with the molecular formula C4H9IO. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to a three-carbon chain, which also contains a methoxy group (-OCH3). This structure makes it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
1-Iodo-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxypropane with sodium iodide in acetone at 60°C for three hours. This method yields a high purity product . Industrial production methods often involve similar halogen exchange reactions, ensuring the efficient and scalable production of the compound.
Chemical Reactions Analysis
1-Iodo-3-methoxypropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methoxypropanol.
Reduction Reactions: The compound can be reduced to 3-methoxypropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodo-3-methoxypropane exerts its effects is primarily through its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows the compound to modify other molecules by transferring its alkyl group, thereby altering their chemical properties and biological activities .
Comparison with Similar Compounds
1-Iodo-3-methoxypropane can be compared with other similar compounds such as:
1-Bromo-3-methoxypropane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
1-Chloro-3-methoxypropane: Contains a chlorine atom and is even less reactive than the bromo and iodo analogs.
3-Methoxypropyl iodide: Another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its higher reactivity due to the presence of the iodine atom, making it a more efficient alkylating agent compared to its bromo and chloro counterparts.
Properties
IUPAC Name |
1-iodo-3-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCRJSFSDJOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542876 | |
Record name | 1-Iodo-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61542-10-7 | |
Record name | 1-Iodo-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-3-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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